5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Overview
Description
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a fluorinated organic compound with the molecular formula C6H4F6O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one typically involves the reaction of hexafluoroacetone with suitable precursors under controlled conditions. One common method includes the use of triphenylphosphine as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using hexafluoroacetone and other fluorinated intermediates. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential in developing new pharmaceuticals, particularly in the field of fluorinated drug design.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in studying biochemical pathways and developing enzyme inhibitors .
Comparison with Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol
- 2-Allylhexafluoroisopropanol
Comparison: 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions .
Properties
IUPAC Name |
5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASNTUMEFAWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467236 | |
Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-36-2 | |
Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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